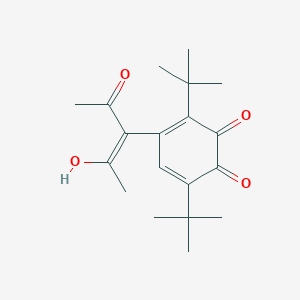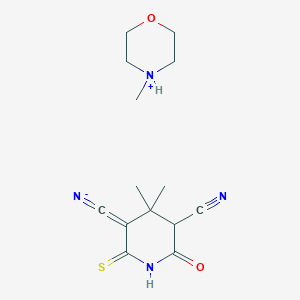
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the prolinamide family. This compound has been studied for its potential use in scientific research due to its unique properties.
作用机制
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide acts as a prodrug and is converted into its active form, 4-fluorobenzoylproline, in vivo. This active form has been shown to inhibit the activity of the enzyme, prolyl oligopeptidase (POP). POP is involved in the degradation of neuropeptides and has been implicated in various neurological disorders. Inhibition of POP by 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide may lead to increased levels of neuropeptides and provide neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function in animal models of traumatic brain injury. 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been shown to increase the levels of neuropeptides, such as substance P and neuropeptide Y, in the brain. These neuropeptides are involved in various physiological processes, including pain perception, stress response, and appetite regulation.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide in lab experiments is its ability to inhibit the activity of POP and increase the levels of neuropeptides in the brain. This can provide insights into the role of neuropeptides in various physiological processes. However, 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has limitations as a tool in chemical biology research due to its potential toxicity and lack of selectivity for POP.
未来方向
There are several future directions for the study of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide. One direction is to investigate the potential use of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a therapeutic agent for neurological disorders. Another direction is to develop more selective inhibitors of POP that can be used as tools in chemical biology research. Additionally, the role of neuropeptides in various physiological processes can be further explored using 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a tool.
合成方法
The synthesis method of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide involves the reaction of 4-fluorobenzoyl chloride with 2-fluoro-4-methylphenylalanine methyl ester in the presence of triethylamine and dimethylformamide. This reaction results in the formation of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a white solid.
科学研究应用
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been studied for its potential use in scientific research as a prodrug for the treatment of various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has also been studied for its potential use as a tool in chemical biology research to study the function of proline-rich proteins.
属性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-4-9-16(15(21)11-12)22-18(24)17-3-2-10-23(17)19(25)13-5-7-14(20)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKJDEWXPXFHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]prolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6076110.png)

![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
![N-cyclopropyl-3-[1'-(4-fluoro-2-methylphenyl)-1,4'-bipiperidin-3-yl]propanamide](/img/structure/B6076147.png)
![6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6076156.png)
![2-[1-benzyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6076167.png)

![methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)

![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)